

# 5-Nitro-2-furaldehyde diacetate reaction with semicarbazide hydrochloride

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## Compound of Interest

Compound Name: 5-Nitro-2-furaldehyde diacetate

Cat. No.: B119578

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## Application Notes: Synthesis of Nitrofurazone

### Introduction

Nitrofurazone, chemically known as 5-nitro-2-furaldehyde semicarbazone, is a broad-spectrum antibacterial agent belonging to the nitrofuran class of compounds.[1][2] It is primarily used as a topical antibiotic for the treatment of superficial wounds, burns, ulcers, and skin infections in both human and veterinary medicine.[1][2][3] Nitrofurazone is effective against a range of gram-positive and gram-negative bacteria.[1][4] The synthesis described herein details the reaction of **5-Nitro-2-furaldehyde diacetate** with semicarbazide hydrochloride to produce Nitrofurazone. This method is advantageous as it bypasses the need for a separate hydrolysis step of the diacetate starting material, leading to a more efficient process.[5]

### Chemical Reaction

The synthesis involves an acid-catalyzed condensation reaction. Initially, the **5-Nitro-2-furaldehyde diacetate** is hydrolyzed in situ under acidic conditions to yield 5-nitro-2-furaldehyde. This aldehyde then readily reacts with the nucleophilic semicarbazide hydrochloride to form the corresponding semicarbazone, which is Nitrofurazone. The product precipitates from the reaction mixture as a yellow crystalline solid.

### Mechanism of Action of Nitrofurazone

The precise mechanism of action for Nitrofurazone is not fully elucidated, but it is understood to involve the inhibition of several bacterial enzyme systems, particularly those involved in carbohydrate metabolism and DNA synthesis.[1][3][6] Within the bacterial cell, the nitro group of Nitrofurazone is reduced to highly reactive intermediates.[6] These intermediates can bind to and damage cellular macromolecules, including DNA, leading to strand breakage and inhibition of DNA replication and transcription, ultimately resulting in bacterial cell death.[6]

## Experimental Protocol: Synthesis of Nitrofurazone

This protocol is based on established methods for the synthesis of Nitrofurazone from **5-Nitro-2-furaldehyde diacetate**.[\[5\]](#)[\[7\]](#)

### Materials

- **5-Nitro-2-furaldehyde diacetate** ( $C_9H_9NO_7$ , MW: 243.17 g/mol )
- Semicarbazide hydrochloride ( $CH_6ClN_3O$ , MW: 111.53 g/mol )
- Concentrated Sulfuric acid ( $H_2SO_4$ )
- Ethyl alcohol (Ethanol)
- Deionized water
- Ice bath

### Equipment

- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Beakers
- Graduated cylinders

- Buchner funnel and filter flask
- Filter paper
- Spatula and weighing balance
- pH indicator paper

### Procedure

- **Preparation of Reaction Mixture:** In a round-bottom flask equipped with a magnetic stirrer, prepare a solution by combining 800 mL of deionized water, 200 mL of ethyl alcohol, and 10 mL of concentrated sulfuric acid.
- **Addition of Reactants:** To this acidic solution, add 111.5 g of semicarbazide hydrochloride and 243 g of **5-Nitro-2-furaldehyde diacetate**.<sup>[5]</sup>
- **Reaction Initiation:** Begin stirring the mixture and heat it using a heating mantle. The reaction is typically initiated by heating the mixture to a temperature between 80°C and 90°C.<sup>[5]</sup>
- **Reaction Progression:** Once the reaction begins, it will proceed exothermically. The heating can be discontinued, and the reaction is allowed to continue with constant stirring. The product, Nitrofurazone, will precipitate as a yellow solid.
- **Cooling and Filtration:** After the reaction is complete (typically after about an hour, when the temperature drops), cool the mixture to room temperature or in an ice bath to ensure complete precipitation.<sup>[5]</sup> Collect the crystalline product by vacuum filtration using a Buchner funnel.
- **Washing:** Wash the collected crystals on the filter with cold deionized water to remove any unreacted starting materials and impurities. Follow this with a wash of cold ethyl alcohol.
- **Drying:** Dry the purified Nitrofurazone crystals in a vacuum oven or air dry them. The final product should be a pale yellow, crystalline powder.<sup>[2]</sup>

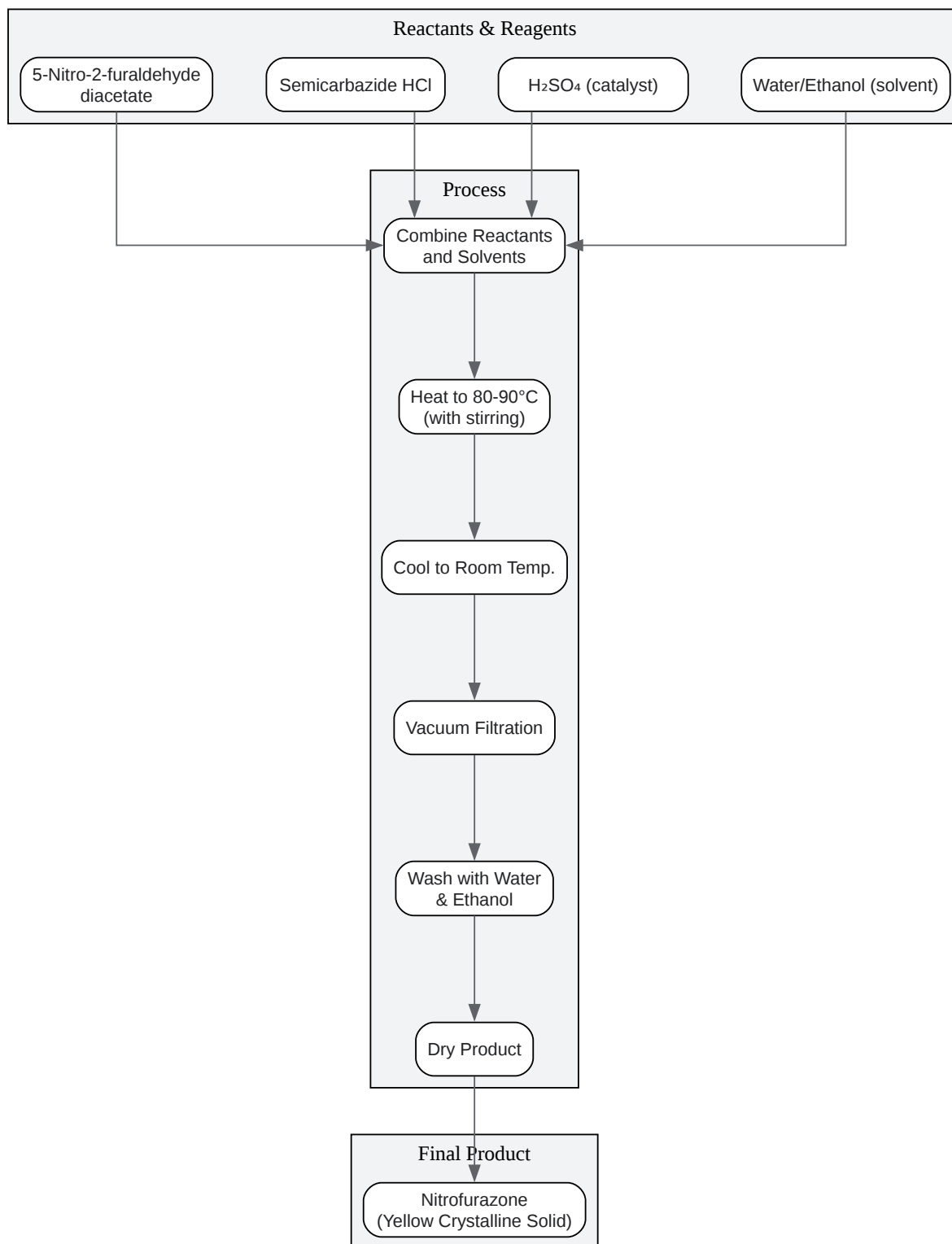
## Data Presentation

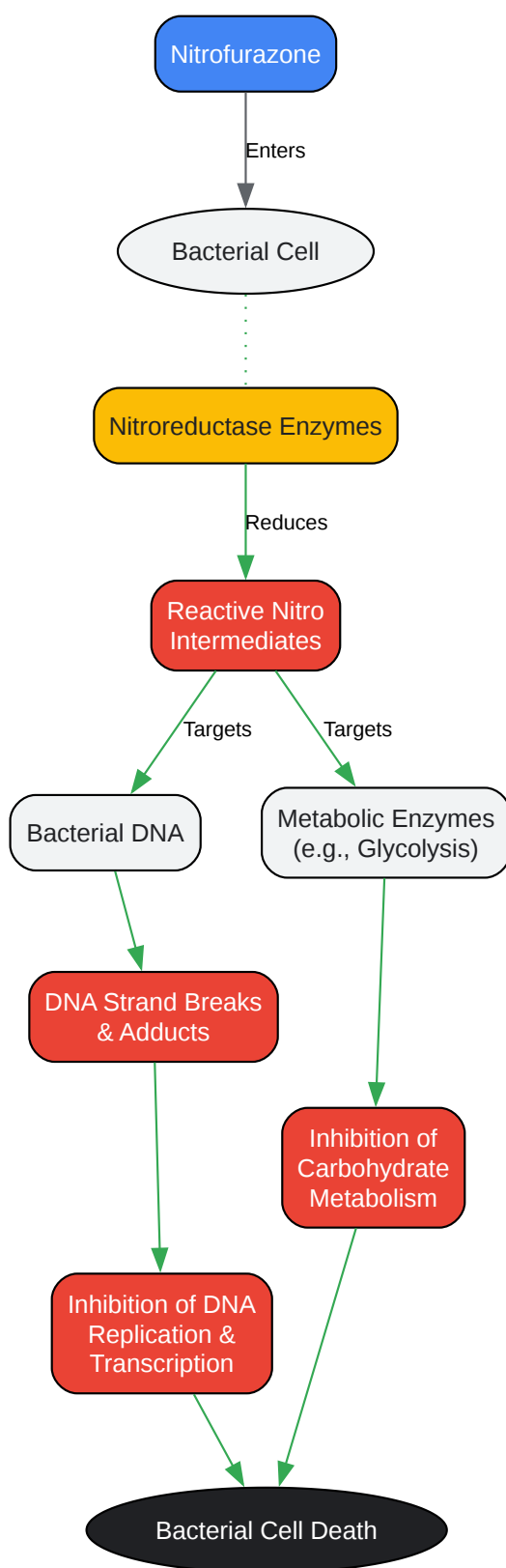
The following table summarizes the key quantitative data and physicochemical properties of the synthesized Nitrofurazone.

Parameter	Value	Reference
Reactant Molar Ratio		
5-Nitro-2-furaldehyde diacetate	1.0 equivalent	[5]
Semicarbazide hydrochloride	~1.0 equivalent	[5]
Reaction Conditions		
Temperature	80-90 °C (initiation)	[5]
Solvent	Water/Ethanol with H <sub>2</sub> SO <sub>4</sub> catalyst	[5]
Product Characteristics		
Chemical Formula	C <sub>6</sub> H <sub>6</sub> N <sub>4</sub> O <sub>4</sub>	[1]
Molecular Weight	198.14 g/mol	[1][2]
Appearance	Pale yellow crystalline powder	[2]
Melting Point	236-240 °C (with decomposition)	[8][9]
Solubility	Very slightly soluble in water; slightly soluble in ethanol.	[4][9]
Expected Yield	80-92%	[10]

## Visualizations

Reaction Scheme and Experimental Workflow





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